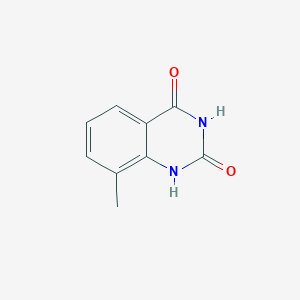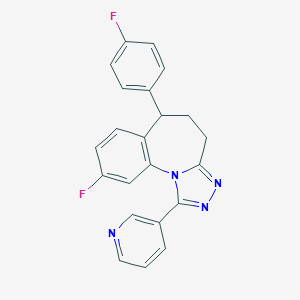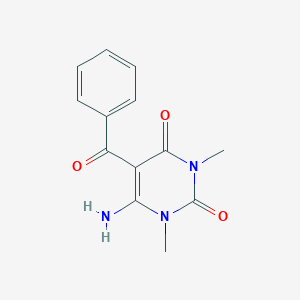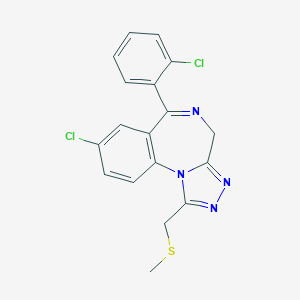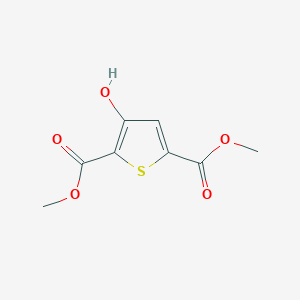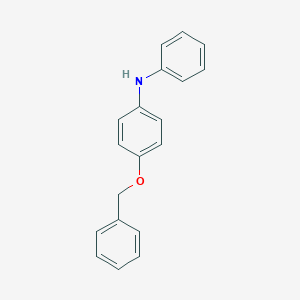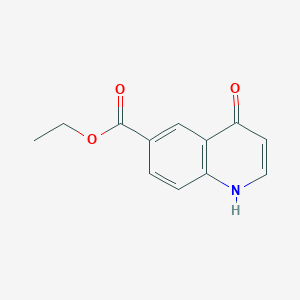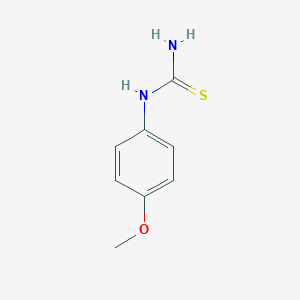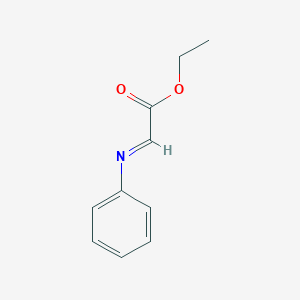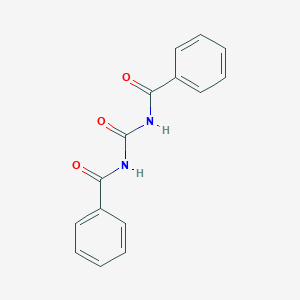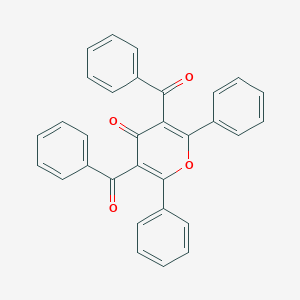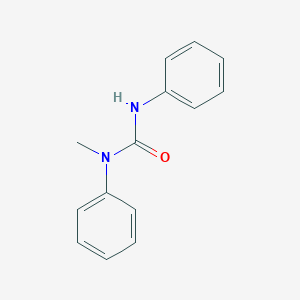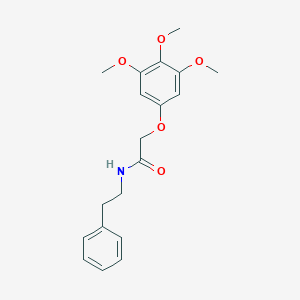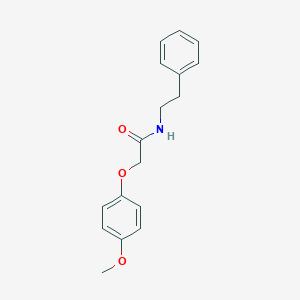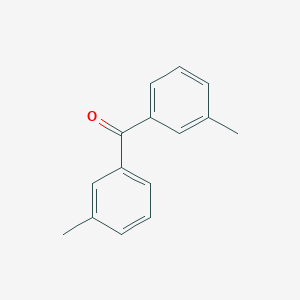
Bis(3-methylphenyl)methanone
Übersicht
Beschreibung
Bis(3-methylphenyl)methanone, also known as Di-m-tolylmethanone, is a chemical compound with the molecular formula C15H14O . It has a molecular weight of 210.27 g/mol . The IUPAC name for this compound is bis(3-methylphenyl)methanone .
Molecular Structure Analysis
The molecular structure of Bis(3-methylphenyl)methanone consists of two 3-methylphenyl groups attached to a methanone (C=O) group . The InChI code for this compound is 1S/C15H14O/c1-11-5-3-7-13(9-11)15(16)14-8-4-6-12(2)10-14/h3-10H,1-2H3 .Physical And Chemical Properties Analysis
Bis(3-methylphenyl)methanone has a melting point of 45-46 degrees Celsius . It has a molecular weight of 210.27 g/mol and a complexity of 222 . It has no hydrogen bond donor count and has one hydrogen bond acceptor count .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Process : Bis(3-methylphenyl)methanone derivatives have been synthesized and characterized through various methods such as NMR, IR, and Mass spectra. These processes help in confirming the structure of these compounds (Jalbout et al., 2006).
Spectral Characterization and DFT Calculations : Detailed spectral characterizations and density functional theory (DFT) calculations have been performed on bis(3-methylphenyl)methanone derivatives. These studies are crucial for understanding the electronic properties and molecular structures of these compounds (Enbaraj et al., 2021).
Chemical Properties and Reactions
Antioxidant Properties : Investigations have been conducted on the antioxidant and radical scavenging activities of derivatives of bis(3-methylphenyl)methanone. These studies are essential for exploring potential therapeutic applications (Balaydın et al., 2010).
Photochemical Reactivity : Research on the photochemical reactivity of bis(3-methylphenyl)methanone derivatives has shown that they can form various products under different conditions. This reactivity is significant in the field of photochemistry (Izuoka et al., 1988).
Applications in Material Science
Thermally Activated Delayed Fluorescence : Certain derivatives of bis(3-methylphenyl)methanone have been explored as thermally activated delayed fluorescent emitters. These compounds have potential applications in material science, particularly in the development of efficient organic light-emitting diodes (OLEDs) (Kim et al., 2016).
Memory Devices : Hyperbranched polyimide synthesized from bis(3-methylphenyl)methanone derivatives has been used in the development of memory devices. This highlights the potential of these compounds in the field of electronic materials (Tan et al., 2017).
Environmental and Safety Aspects
Degradation of UV Stabilizers : Research on the enhanced degradation of bis(3-methylphenyl)methanone, a common UV stabilizer, has been conducted. This is crucial for addressing environmental concerns related to these compounds (Mao et al., 2022).
Green Oxidizers in Rocket Propulsion : Certain bis(3-methylphenyl)methanone derivatives have been studied as green energetic oxidizers for potential use in solid rocket propellants. This research is significant for the development of environmentally friendly and high-performance propellants (Zhao et al., 2019).
Eigenschaften
IUPAC Name |
bis(3-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-11-5-3-7-13(9-11)15(16)14-8-4-6-12(2)10-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXDIDXEMHMPIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30182742 | |
| Record name | Bis(3-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(3-methylphenyl)methanone | |
CAS RN |
2852-68-8 | |
| Record name | Bis(3-methylphenyl)methanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002852688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(3-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bis(3-methylphenyl)methanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

